2-Amino-3,6-dimethylbenzene-1-thiol
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Overview
Description
2-Amino-3,6-dimethylbenzene-1-thiol is an organic compound with the molecular formula C8H11NS It is a derivative of benzene, featuring an amino group, two methyl groups, and a thiol group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the desired functional groups . Another approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions .
Industrial Production Methods
Industrial production of 2-Amino-3,6-dimethylbenzene-1-thiol may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to achieve high yields. The use of green chemistry principles, such as employing environmentally friendly solvents and reagents, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-dimethylbenzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Amino-3,6-dimethylbenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-3,6-dimethylbenzene-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenethiol: Lacks the methyl groups, resulting in different chemical properties and reactivity.
3,6-Dimethylbenzenethiol: Lacks the amino group, affecting its biological activity and applications.
2-Amino-4,6-dimethylbenzenethiol: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
2-Amino-3,6-dimethylbenzene-1-thiol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-3,6-dimethylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-5-3-4-6(2)8(10)7(5)9/h3-4,10H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRIVJCUZHYARR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565468 |
Source
|
Record name | 2-Amino-3,6-dimethylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139331-75-2 |
Source
|
Record name | 2-Amino-3,6-dimethylbenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139331-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3,6-dimethylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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